molecular formula C6H6INO B1280279 4-Amino-3-iodophenol CAS No. 66416-73-7

4-Amino-3-iodophenol

Cat. No.: B1280279
CAS No.: 66416-73-7
M. Wt: 235.02 g/mol
InChI Key: LVXHSULEIVXXMO-UHFFFAOYSA-N
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Description

4-Amino-3-iodophenol is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Noncovalent Interaction Analysis

4-Amino-3-iodophenol has been used as a model compound in computational studies to understand the behavior of noncovalent interactions. These studies, like the one by Saha and Sastry (2015), focus on understanding how various noncovalent interactions such as hydrogen bonds, halogen bonds, and metal ion-lone pair interactions influence each other in complex molecular systems (S. Saha & G. N. Sastry, 2015).

Enhancer for Luminol-Based Assays

Leong and Fox (1988) explored the application of 4-iodophenol, a related compound, as a signal enhancer for luminol-based immunodot and Western blotting assays. This study highlights the potential of iodophenols in improving the sensitivity and efficiency of biochemical detection methods (M. M. Leong & G. R. Fox, 1988).

Palladium-Catalyzed Chemoselective Carbonylation

Tongyu Xu and H. Alper (2014) investigated the palladium-catalyzed chemoselective carbonylation of aminophenols with iodoarenes. This research demonstrates the potential of this compound in organic synthesis, particularly in the formation of esters and amides under different conditions (Tongyu Xu & H. Alper, 2014).

Protein Structure Determination

Xie et al. (2004) utilized p-iodo-L-phenylalanine, a derivative of iodophenol, to genetically encode unnatural amino acids in proteins. This method significantly aids in protein structure determination, illustrating another critical application of iodophenol compounds in molecular biology and genetics (J. Xie et al., 2004).

Chemiluminescence in Analytical Chemistry

Iodophenol compounds, including this compound, have been studied for their role in enhancing chemiluminescence in various analytical chemistry applications. For instance, Yu et al. (2016) demonstrated how iodophenol blue can enhance the chemiluminescence of the luminol-H2O2 system, which is crucial for detecting hydrogen peroxide and glucose (D. Yu et al., 2016).

Electrocatalytic and Sensing Applications

Recent research by Li et al. (2020) on nanoporous gold-coated carbon fiber paper modified with Pd@CeO2 composite for the detection of 4-Aminophenol highlights its role in developing sensitive and efficient electrocatalytic sensors (Gang Li et al., 2020).

Safety and Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

4-amino-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXHSULEIVXXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457296
Record name 4-Amino-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66416-73-7
Record name 4-Amino-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the reactivity of 4-Amino-3-iodophenol with oxidizing agents?

A1: The research article "Oxidation of this compound Using Potassium Dichromate" [] investigates the oxidation reaction of this compound when reacted with potassium dichromate. While the specific products and mechanism are not elaborated upon in the abstract, this study suggests that this compound is susceptible to oxidation by strong oxidizing agents like potassium dichromate. This reactivity is likely influenced by the presence of the amino and hydroxyl groups, which can participate in redox reactions.

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